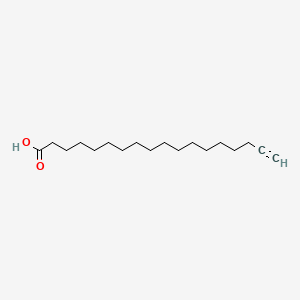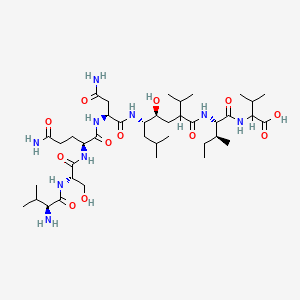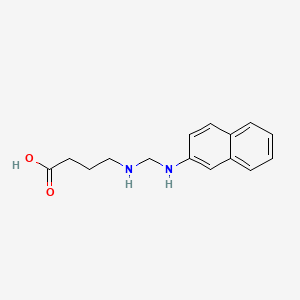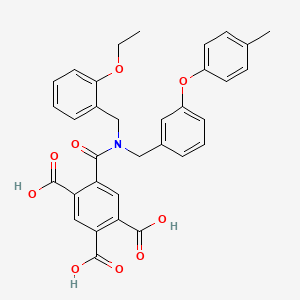
17-Octadecynoic acid
Übersicht
Beschreibung
17-Octadecynoic acid (also known as 7-ODYA) is an acetylenic fatty acid that is octadecanoic acid (stearic acid) which has been doubly dehydrogenated at positions 17 and 18 to give the corresponding alkynoic acid . It is an irreversible inhibitor of cytochrome P450 isozymes, that participates in long-chain fatty acid metabolism .
Synthesis Analysis
17-Octadecynoic acid has been used in lipid synthesis . It is also known to be a potent suicide inhibitor of LTB4 ω-oxidase .Molecular Structure Analysis
The molecular formula of 17-Octadecynoic acid is C18H32O2 . Its molecular weight is 280.4455 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) .Chemical Reactions Analysis
17-Octadecynoic acid is known to be an irreversible inhibitor of cytochrome P450 isozymes . It participates in long-chain fatty acid metabolism . It is a suicide substrate inhibitor that selectively and irreversibly inhibits cytochrome P450 epoxygenases and ω-hydrolases .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Octadecynoic acid include its molecular formula C18H32O2 and its molecular weight 280.4455 . It is an acetylenic fatty acid .Wissenschaftliche Forschungsanwendungen
Inhibition of Fatty Acid ω-Hydroxylase
17-Octadecynoic acid: is a potent and selective inhibitor of fatty acid ω-hydroxylase, with an IC50 value of less than 100 nM . This enzyme is crucial in the metabolism of fatty acids, and its inhibition can be used to study various metabolic disorders and the role of fatty acids in different physiological processes.
Leukotriene B4 ω-Oxidase Inhibition
This compound acts as a suicide inhibitor of leukotriene B4 ω-oxidase . By inhibiting this enzyme, researchers can explore the pathways of inflammation and immune responses, as leukotriene B4 is a potent mediator of inflammatory reactions.
Renal Function Studies
17-Octadecynoic acid: has been used to study its effects on renal function in rats . It provides insights into the role of cytochrome P450 fatty acid ω-hydroxylase in kidney physiology and pathology, offering a better understanding of kidney diseases and potential therapeutic targets.
Cardiac Protection in Sepsis
Research has indicated that 17-Octadecynoic acid can induce cardiac protection in sepsis by inhibiting the biosynthesis of 20-HETE, a metabolite involved in inflammatory processes . This application is significant for developing treatments for sepsis and understanding the cardiovascular implications of this condition.
Click Chemistry Probe for Palmitoylation Studies
The compound has been utilized as a click chemistry probe for labeling palmitoylation substrates in vitro . This application is particularly useful in the study of protein modifications and interactions, which are essential for understanding cellular signaling and protein functions.
Formation of Lipid Droplets
17-Octadecynoic acid: has been employed to study the formation of lipid droplets in live THP-1 macrophages and C. elegans . This research is crucial for understanding lipid metabolism and the development of diseases related to lipid storage, such as obesity and lipodystrophy.
Safety And Hazards
Zukünftige Richtungen
The future directions of 17-Octadecynoic acid research could involve further exploration of its role as an irreversible inhibitor of cytochrome P450 isozymes . Its participation in long-chain fatty acid metabolism and its selective and irreversible inhibition of cytochrome P450 epoxygenases and ω-hydrolases could be areas of interest for future studies.
Eigenschaften
IUPAC Name |
octadec-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIILFGADWDKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188024 | |
| Record name | 17-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Octadecynoic acid | |
CAS RN |
34450-18-5 | |
| Record name | 17-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Octadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Octadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-OCTADECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)


![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)

